4-Chloro-2-formylnicotinic acid
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Overview
Description
4-Chloro-2-formylnicotinic acid is a chemical compound with the molecular formula C7H4ClNO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chloro group at the 4-position and a formyl group at the 2-position of the nicotinic acid structure. It has a molecular weight of 185.56 g/mol and is known for its applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 4-chloro-2-formylnicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2-formylnicotinic acid using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency in the production of this compound .
Chemical Reactions Analysis
4-Chloro-2-formylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon for hydrogenation reactions), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Chloro-2-formylnicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 4-chloro-2-formylnicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Chloro-2-formylnicotinic acid can be compared with other similar compounds, such as:
2-Chloronicotinic acid: This compound has a chloro group at the 2-position instead of the 4-position and lacks the formyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloronicotinic acid: Similar to this compound but without the formyl group. It is also used in the synthesis of various organic compounds.
2-Formylnicotinic acid: This compound has a formyl group at the 2-position but lacks the chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
4-Chloro-2-formylnicotinic acid is a derivative of nicotinic acid that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antioxidant Properties
Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit significant antioxidant activity. For instance, compounds with similar structures have shown improved DPPH and ABTS radical scavenging activities, suggesting their potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Research indicates that certain derivatives can inhibit cholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The mechanism involves the interaction between the compound and the active site of the enzyme, leading to decreased enzymatic activity.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The compound's effectiveness in inhibiting bacterial growth suggests its potential application in developing new antimicrobial agents .
Case Studies
- Cholinesterase Inhibition : A study focused on the synthesis of new nicotinic acid derivatives showed that this compound significantly inhibited acetylcholinesterase (AChE) activity in vitro. The results indicated a dose-dependent relationship, with higher concentrations leading to greater inhibition .
- Antioxidant Efficacy : In a comparative study assessing various nicotinic acid derivatives, this compound was found to have superior radical scavenging activity compared to its non-chlorinated counterparts. This suggests that the chloro substituent enhances its antioxidant capabilities .
The biological activities of this compound are attributed to several mechanisms:
- Radical Scavenging : The presence of electron-donating groups allows the compound to neutralize free radicals effectively.
- Enzyme Interaction : The structural features facilitate binding to enzyme active sites, leading to inhibition.
- Membrane Interaction : Its lipophilicity may enhance membrane penetration, influencing its bioactivity.
Data Summary
Properties
Molecular Formula |
C7H4ClNO3 |
---|---|
Molecular Weight |
185.56 g/mol |
IUPAC Name |
4-chloro-2-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-2-9-5(3-10)6(4)7(11)12/h1-3H,(H,11,12) |
InChI Key |
GCLUJVIMEFKJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C=O |
Origin of Product |
United States |
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